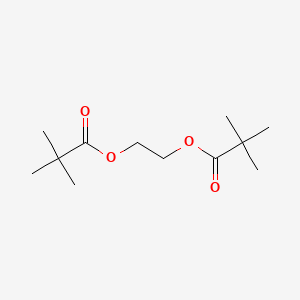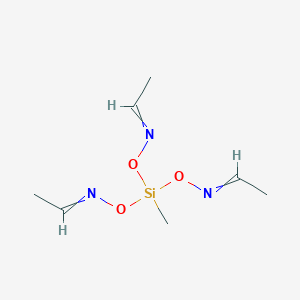![molecular formula C9H14N2O4 B13735430 n,n'-Methylenebis[n-(hydroxymethyl)acrylamide] CAS No. 28711-05-9](/img/structure/B13735430.png)
n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is an organic compound with the chemical formula CH₂[NHC(O)CH₂OH]₂. It is a colorless solid that is primarily used as a crosslinking agent in polyacrylamides. This compound is particularly significant in the field of biochemistry, where it is used in the preparation of gels for electrophoresis and chromatography .
準備方法
Synthetic Routes and Reaction Conditions
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is synthesized through the reaction of acrylamide with formaldehyde in the presence of a catalyst. The reaction typically proceeds via the formation of n-(hydroxymethyl)acrylamide, which then reacts further to form the final product. The reaction conditions often involve an aqueous solution of formaldehyde and acrylamide, with copper (I) chloride as a polymerization inhibitor and sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yields and purity. The product is then purified through recrystallization using solvents like acetone and water .
化学反応の分析
Types of Reactions
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] undergoes various chemical reactions, including:
Addition Reactions: Nucleophiles such as alcohols, amines, or thiols can add across the activated vinyl groups, resulting in mixtures of mono- and disubstituted products.
Diels-Alder Reactions: As a bifunctional electron-poor dienophile, it reacts with electron-rich dienes like cyclopentadiene to form norbornene adducts.
Radical Copolymerization: It can undergo radical copolymerization with acrylic and vinylic monomers to form highly crosslinked gels.
Common Reagents and Conditions
Formaldehyde: Used in the initial synthesis.
Copper (I) Chloride: Acts as a polymerization inhibitor.
Sulfuric Acid: Serves as a catalyst.
Acrylamide: The primary reactant.
Major Products
The major products formed from these reactions include crosslinked polyacrylamide gels, which are used in various applications such as adhesives, paints, and superabsorbents .
科学的研究の応用
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] has a wide range of applications in scientific research:
作用機序
The mechanism by which n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] exerts its effects involves the formation of crosslinks between polymer chains. This crosslinking enhances the mechanical properties of the resulting polymer, making it more rigid and stable. The molecular targets include the vinyl groups of acrylamide and other monomers, which react to form a three-dimensional network .
類似化合物との比較
Similar Compounds
n,n’-Methylenebisacrylamide: Similar in structure but lacks the hydroxymethyl groups.
n-(Hydroxymethyl)acrylamide: Contains only one acrylamide group and one hydroxymethyl group.
Uniqueness
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is unique due to its dual functionality, which allows it to form more complex and stable crosslinked structures compared to its analogs. This makes it particularly valuable in applications requiring high mechanical strength and stability .
特性
CAS番号 |
28711-05-9 |
|---|---|
分子式 |
C9H14N2O4 |
分子量 |
214.22 g/mol |
IUPAC名 |
N-(hydroxymethyl)-N-[[hydroxymethyl(prop-2-enoyl)amino]methyl]prop-2-enamide |
InChI |
InChI=1S/C9H14N2O4/c1-3-8(14)10(6-12)5-11(7-13)9(15)4-2/h3-4,12-13H,1-2,5-7H2 |
InChIキー |
ZGRZYEIIQUWUFZ-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N(CN(CO)C(=O)C=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


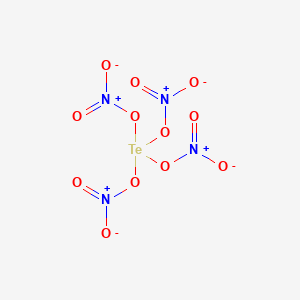
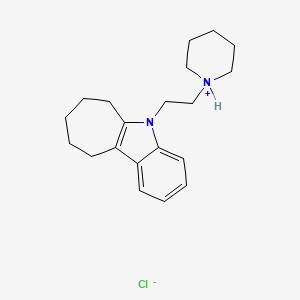
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
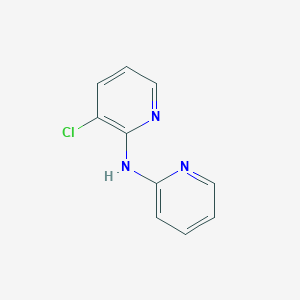
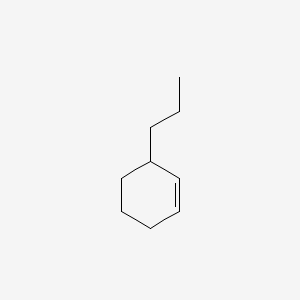
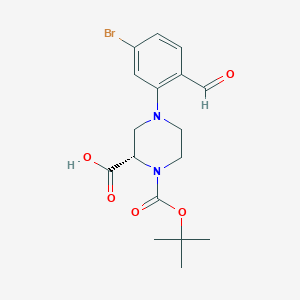
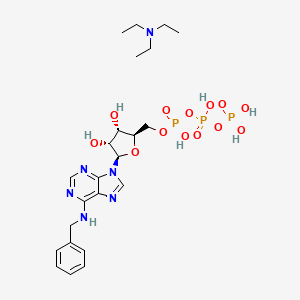
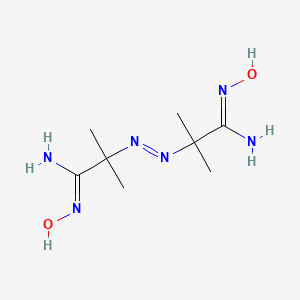
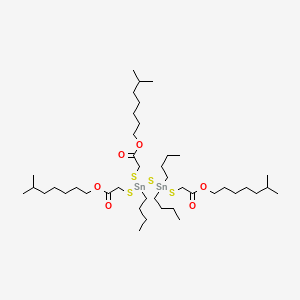
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)

